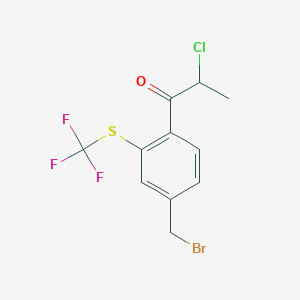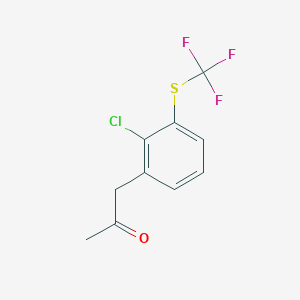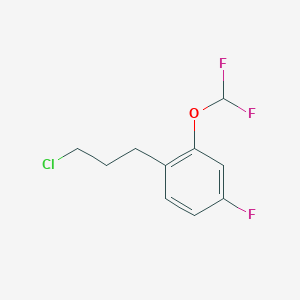![molecular formula C16H26O2S2Sn2 B14057828 (3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with methoxy groups at the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic halides. The general procedure includes:
Starting Materials: 3,3’-Dimethoxy-2,2’-bithiophene and trimethyltin chloride.
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Stille coupling reaction can be applied. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further Stille or Suzuki coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Coupling: Palladium catalysts and appropriate halide partners.
Major Products
Oxidation: Formation of carbonyl derivatives.
Substitution: Formation of new organotin compounds or other substituted derivatives.
Coupling: Formation of extended conjugated polymers or oligomers.
Aplicaciones Científicas De Investigación
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) in its applications involves:
Electronic Properties: The bithiophene core provides a conjugated system that facilitates electron delocalization, making it suitable for electronic applications.
Molecular Interactions: The trimethylstannane groups can interact with other molecules through coordination bonds, influencing the compound’s reactivity and stability.
Pathways: In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the trimethylstannane groups, making it less reactive in certain coupling reactions.
5,5’-Dibromo-3,3’-dimethoxy-2,2’-bithiophene: Contains bromine atoms instead of trimethylstannane groups, used in different coupling reactions.
3,3’-Dimethoxy-2,2’-bithiophene-5,5’-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C16H26O2S2Sn2 |
|---|---|
Peso molecular |
551.9 g/mol |
Nombre IUPAC |
[4-methoxy-5-(3-methoxy-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C10H8O2S2.6CH3.2Sn/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10;;;;;;;;/h3-4H,1-2H3;6*1H3;; |
Clave InChI |
RRHBTHWWTOYMNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


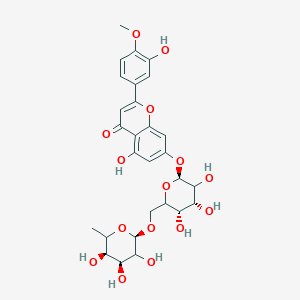
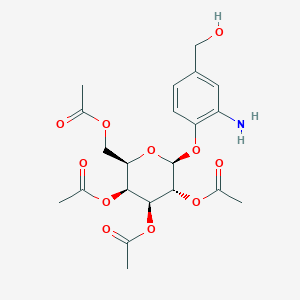
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
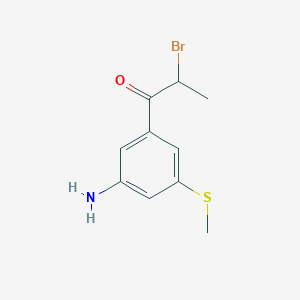
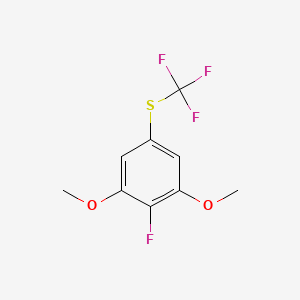

![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
